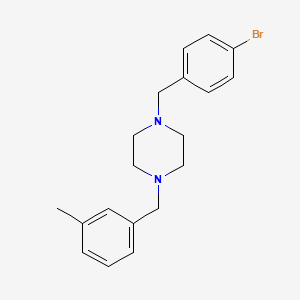
N,N'-1,4-phenylenebis(4-chlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenebis(4-chlorobenzamide), commonly known as PCB, is a synthetic organic compound that has been widely used in scientific research. PCB is a type of amide that has two benzene rings connected by a nitrogen atom. The compound is used in various fields such as biochemistry, pharmacology, and environmental science.
作用機序
The mechanism of action of PCB is not fully understood. However, it is believed that the compound binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. The binding of PCB to proteins and nucleic acids can cause conformational changes that affect their function.
Biochemical and Physiological Effects:
PCB has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce protein denaturation and aggregation, inhibit enzyme activity, and disrupt membrane structure. PCB has also been shown to affect gene expression by binding to DNA and altering the transcriptional activity of genes.
実験室実験の利点と制限
PCB has several advantages for use in lab experiments. The compound is stable and easy to handle, and it has a high binding affinity for proteins and nucleic acids. PCB is also relatively inexpensive compared to other fluorescent probes. However, the compound has some limitations. PCB is toxic to cells at high concentrations, and it can interfere with the activity of some enzymes. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of PCB in scientific research. One potential application is in the study of protein folding and misfolding, which is implicated in a variety of diseases such as Alzheimer's and Parkinson's. PCB could be used to study the kinetics and thermodynamics of protein folding and misfolding, as well as to screen for compounds that can stabilize or destabilize protein structure. Another potential application is in the study of RNA structure and function. PCB could be used to study the structure of RNA molecules and their interactions with other molecules. Finally, PCB could be used in the development of new drugs and therapies. The compound could be used as a tool to identify novel drug targets and to screen for compounds that can modulate protein and nucleic acid function.
合成法
The synthesis of PCB involves the reaction between 4-chlorobenzoic acid and 1,4-phenylenediamine. The reaction is carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
科学的研究の応用
PCB has been widely used in scientific research as a tool for studying the structure and function of proteins and nucleic acids. The compound is used as a denaturant to unfold and denature proteins, which allows researchers to study the folding and unfolding of proteins. PCB is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. The compound has been used to study the interactions between DNA and transcription factors, as well as the interactions between RNA and ribosomes.
特性
IUPAC Name |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZAGFSFINDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-fluorophenyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B6035023.png)
![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)